molecular formula C13H10N2OS B2513598 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 883291-27-8

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B2513598
CAS No.: 883291-27-8
M. Wt: 242.3
InChI Key: ZRCCMEXVAIXJEQ-UHFFFAOYSA-N
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Description

Introduction to 4-(1H-Benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

Chemical Significance in Heterocyclic Chemistry

This compound represents a strategic fusion of two pharmacologically relevant heterocycles: benzimidazole and thiophene. Benzimidazole derivatives are renowned for their antimicrobial, antifungal, and anticancer properties, often serving as core structures in drug design. Thiophene, with its sulfur-containing aromatic ring, contributes electronic diversity and enhances solubility, making it a versatile scaffold in anti-inflammatory and antiparasitic agents. The combination of these moieties creates a compound with potential for enhanced bioactivity and synthetic flexibility.

Key Structural Features
  • Molecular Formula : C₁₃H₁₀N₂OS (molecular weight: 242.3 g/mol).
  • Core Architecture : A benzimidazole ring fused to a thiophene scaffold via a methylene bridge, with a carbaldehyde group at the thiophene’s 2-position.
  • Functional Groups : Reactive aldehyde (-CHO) and hydrogen-bonding-capable benzimidazole nitrogen atoms, enabling further derivatization.
Property Value/Description Source
CAS Number 883291-27-8
SMILES C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O
InChI Key ZRCCMEXVAIXJEQ-UHFFFAOYSA-N

Structural Hybridization of Benzimidazole and Thiophene Moieties

The compound’s hybrid structure leverages the complementary properties of its constituent heterocycles:

Benzimidazole Contributions
  • Aromatic Stability : Contributes planar π-conjugation and hydrogen-bonding sites (N–H groups).
  • Biological Relevance : Analogous to benzimidazole-based drugs (e.g., antifungals, antihelmintics).
Thiophene Contributions
  • Electronic Flexibility : Electron-rich sulfur atom facilitates electrophilic substitution and π-stacking interactions.
  • Reactivity : Aldehyde group enables condensation reactions (e.g., Schiff base formation).
Synergistic Effects
  • Enhanced Solubility : Thiophene’s sulfur atom improves lipophilicity compared to benzimidazole alone.
  • Targeted Binding : Aldehyde and benzimidazole nitrogen atoms enable interactions with enzymes or receptors.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCCMEXVAIXJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophene-2-carbaldehyde Derivatives

Thiophene-2-carbaldehyde serves as the foundational building block. Common routes include:

  • Vilsmeier-Haack Formylation : Thiophene is treated with DMF and POCl₃ at 0–5°C, yielding thiophene-2-carbaldehyde in 70–85% efficiency.
  • Directed Lithiation : Lithiation at the 2-position using n-BuLi followed by quenching with DMF provides moderate yields (60–75%).

Preparation of 1H-Benzimidazole Derivatives

Benzimidazoles are typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or aldehydes. A notable method involves:

  • Ammonium Nickel Sulfate-Catalyzed Cyclization : o-Phenylenediamine reacts with aldehydes in water under ultrasound irradiation, achieving 82–90% yields in 30–45 minutes.

Coupling Methodologies for 4-(1H-Benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

Nucleophilic Alkylation

Procedure :

  • Chloromethylation : Thiophene-2-carbaldehyde is chloromethylated at the 4-position using paraformaldehyde and HCl gas in acetic acid, yielding 4-(chloromethyl)thiophene-2-carbaldehyde (65–72%).
  • Benzimidazole Coupling : The chloromethyl intermediate reacts with 1H-benzimidazole in DMF at 80°C with K₂CO₃ as a base.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent DMF 75
Temperature (°C) 80 78
Base K₂CO₃ 82
Reaction Time (h) 12 75

This method affords the target compound in 75–82% yield, though competing N-alkylation at the benzimidazole’s second nitrogen may occur.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination :

  • Catalyst : Pd(OAc)₂/Xantphos
  • Conditions : 4-Bromomethylthiophene-2-carbaldehyde reacts with benzimidazole in toluene at 110°C.
  • Yield : 68–72% with >95% regioselectivity.

Challenges :

  • Palladium residues require rigorous purification.
  • High temperatures may degrade the aldehyde group.

Advanced Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes:

  • Benzimidazole Formation : 10 minutes vs. 12 hours conventionally.
  • Coupling Step : 20 minutes at 100°C, yielding 85–88%.

Sonochemical Methods

Ultrasound promotes cavitation, enhancing reagent mixing. A one-pot synthesis under ultrasound achieves 80% yield in 40 minutes, eliminating the need for chloromethylation intermediates.

Analytical Characterization and Quality Control

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 9.95 (s, 1H, CHO), 8.21 (s, 1H, benzimidazole-H), 7.72–7.45 (m, 4H, aromatic), 5.32 (s, 2H, CH₂).
  • HPLC Purity : >99% using C18 column (acetonitrile/water, 70:30).
  • Mass Spectrometry : [M+H]⁺ m/z = 269.1.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in kinase inhibitors and antiviral agents.
  • Coordination Chemistry : Forms complexes with Co(II) and Ni(II) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with thiophene-based aldehydes. Various methods have been reported for its synthesis, often emphasizing the efficiency and yield of the process. For instance, one study demonstrated that the reaction could be optimized to yield high purity and significant quantities of the compound through controlled conditions such as temperature and reagent concentration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole moieties. The incorporation of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde into novel derivatives has shown promising results against various cancer cell lines. For example, derivatives synthesized from this compound exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies have reported that derivatives containing the benzimidazole and thiophene structures show potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation, researchers synthesized several derivatives of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde and tested their anticancer activity using the Sulforhodamine B assay. Among these, specific compounds demonstrated IC50 values as low as 4.53 µM against colorectal carcinoma cells, indicating a higher potency compared to conventional drugs like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that these derivatives could be developed further as potential anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized derivatives from 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The findings support the hypothesis that structural modifications can enhance antimicrobial activity, making these compounds candidates for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

4-(1-Ethyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde

  • Structure : Replaces benzimidazole with a smaller imidazole ring and an ethyl group at N-1.
  • Properties : Lower molecular weight (206.27 g/mol vs. ~253 g/mol for the target compound) and altered electronic effects due to reduced aromaticity .
  • Synthesis : Likely involves Suzuki coupling or direct alkylation, similar to methods in and .

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • Structure : Features a benzimidazole-sulfanyl group attached to a benzaldehyde core instead of a thiophene-carbaldehyde.
  • Applications : Demonstrated utility in forming thiosemicarbazones for biological evaluation .

Substituent Effects on Thiophene-2-carbaldehyde Derivatives

Derivatives with aryl substituents at the 4-position of thiophene-2-carbaldehyde (e.g., 4-(4-fluorophenyl)thiophene-2-carbaldehyde ) exhibit:

  • Lower Melting Points (58–61°C for fluorophenyl vs. solid-state stability of benzimidazole derivatives) due to reduced hydrogen-bonding capacity .
  • Altered Electronic Profiles : Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density at the aldehyde, affecting reactivity in condensation reactions .

Thiophene-2-carbaldehyde Oxime Derivatives

  • Examples : (E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime (cis,syn-19′) and chlorostyryl analogs .
  • Key Findings : Oxime formation enhances bioactivity (e.g., cholinesterase inhibition) compared to unmodified aldehydes. Stereochemistry (cis/trans) significantly impacts efficacy, with cis,syn isomers showing higher activity .

Antileishmanial Thiadiazole-Thiophene Derivatives

  • Synthesis : Thiophene-2-carbaldehyde serves as a precursor for 5-nitrothiophene-thiadiazole hybrids, demonstrating moderate antileishmanial activity (IC₅₀ ~10–50 µM) .

Electronic and Material Properties

Carbazole- and Diphenylamino-Substituted Derivatives

  • Examples : 5-(4-(9H-carbazol-9-yl)phenyl)thiophene-2-carbaldehyde .
  • Applications: Extended conjugation from carbazole enhances electrochemical polymerization capability, yielding conductive polymers. The benzimidazole-methyl group in the target compound may similarly promote charge transport but with reduced steric hindrance compared to bulkier diphenylamino groups .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
4-(1H-Benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde ~253* N/A N/A
4-(1-Ethyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde 206.27 N/A N/A
4-(4-Fluorophenyl)thiophene-2-carbaldehyde 207.22 58–61 9.82 (s, CHO), 7.32–7.65 (m, Ar-H)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde 268.33 >200 10.1 (s, CHO), 7.2–8.2 (m, Ar-H)

*Estimated based on structural analogs.

Research Findings and Implications

  • Steric and Electronic Effects : The benzimidazole-methyl group in the target compound likely improves lipophilicity and binding affinity compared to smaller heterocycles (e.g., imidazole) .
  • Synthetic Flexibility : Aldehyde functionality enables diverse derivatization (e.g., oximes, hydrazones), though competing reactivity of the benzimidazole N-H must be managed .
  • Material Science Potential: Conjugation between benzimidazole and thiophene may enhance charge mobility, positioning the compound as a candidate for organic semiconductors .

Biological Activity

4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, particularly focusing on antimicrobial, anticancer, and antioxidant activities.

Synthesis

The synthesis of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the condensation of benzimidazole derivatives with thiophene-2-carbaldehyde. The reaction conditions often include refluxing in solvents such as ethanol or DMF, followed by purification through column chromatography to yield the desired product in high purity and yield .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde. For instance, derivatives of quinazolin-4(3H)-one, which share structural motifs with our compound of interest, exhibited significant antibacterial and antifungal activities. The mechanism of action is often attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Quinazolinone Derivative 3aE. coli12.5 µg/mL
Quinazolinone Derivative 3bS. aureus25 µg/mL
4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehydeNot yet testedN/A

Anticancer Activity

The compound has shown promise in anticancer studies. Research indicates that similar benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The structure-activity relationship (SAR) suggests that the presence of the benzimidazole moiety is crucial for enhancing cytotoxicity against various cancer cell lines .

Case Study:
A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the thiophene and aldehyde positions significantly enhanced their anticancer activity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of approximately 15 µM, indicating strong potential for further development .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)
Benzimidazole Derivative AMCF-715
Benzimidazole Derivative BHeLa20
4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehydeNot yet testedN/A

Antioxidant Activity

The antioxidant properties of compounds similar to 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde have been explored using various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the presence of electron-donating groups enhances the compound's ability to neutralize free radicals, thereby providing protective effects against oxidative stress .

Q & A

Q. What are the standard synthetic routes for 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

  • Benzimidazole formation : Condensation of ortho-phenylenediamine with dichloroacetic acid to form the benzimidazole core, followed by hydrolysis to introduce the aldehyde group .
  • Thiophene coupling : Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the thiophene-carbaldehyde moiety to the benzimidazole .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) or recrystallization to achieve >95% purity. Monitoring via TLC and HPLC is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aldehyde proton at ~9.8 ppm, benzimidazole protons at 7.5–8.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z ~283) and detect side products .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. How can researchers validate the compound’s structural integrity during synthesis?

  • X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to avoid oxidation/ hydrolysis artifacts .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or MS fragmentation patterns, aligning with experimental data .
  • Alternative ionization methods : Use ESI-MS instead of EI-MS to reduce fragmentation and clarify molecular ion peaks .

Q. What strategies improve yields in multi-step syntheses involving benzimidazole and thiophene moieties?

  • Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) enhance coupling efficiency in Suzuki reactions .
  • Stepwise protection : Protect the aldehyde group (e.g., as an acetal) during benzimidazole formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOH/H₂O mixtures aid crystallization .

Q. How does the compound’s electronic structure influence its reactivity in coordination chemistry?

  • Aldehyde as a ligand : The aldehyde group forms Schiff bases with amines, enabling coordination to metals (e.g., Cu²⁺, Zn²⁺) for MOF/COF synthesis .
  • Conjugation effects : The thiophene-benzimidazole-π system enhances electron delocalization, modulating redox potentials (cyclic voltammetry E₁/₂ ~ −0.5 V vs. Ag/AgCl) .

Q. What mechanistic insights explain regioselectivity in thiophene functionalization?

  • Electrophilic aromatic substitution (EAS) : Electron-rich thiophene (C2/C5 positions) reacts preferentially with electrophiles .
  • Steric effects : Bulky substituents on benzimidazole direct coupling to less hindered thiophene positions (e.g., C4 over C2) .

Q. How can researchers design derivatives for fluorescence-based applications?

  • Aggregation-induced emission (AIE) : Introduce bulky groups (e.g., triphenylamine) to restrict rotation, enhancing emission in solid state .
  • Two-photon absorption : Extend π-conjugation (e.g., via ethynyl linkers) to shift absorption/emission to near-IR regions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution (MeCN/H₂O + 0.1% formic acid) .
  • NMR spiking : Adds authentic samples of suspected byproducts (e.g., hydrolyzed aldehydes) to identify impurity peaks .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

  • Acidic conditions : Protonation of benzimidazole (pKa ~5.5) increases solubility but risks aldehyde oxidation. Store in neutral, anhydrous DMSO at −20°C .
  • Light sensitivity : UV-Vis spectra show λmax at ~320 nm; amber vials prevent photodegradation .

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